(3,4-Difluorophenyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

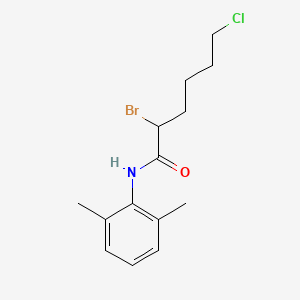

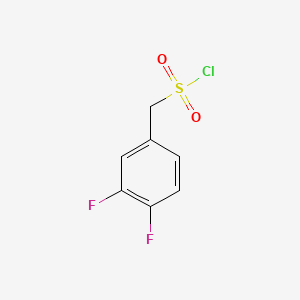

(3,4-Difluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClF2O2S and its molecular weight is 226.622. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radioactive Labeling : (3,4-Difluorophenyl)methanesulfonyl chloride is used in the synthesis of radioactive compounds, as demonstrated in the preparation of 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, aiding in studying the metabolic fate of nematicides (Burton & Stoutamire, 1973).

Synthesis and Structural Studies : It plays a role in synthesizing complex organic compounds, such as the reaction with 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones, providing insights into molecular structures and reaction mechanisms (Upadhyaya et al., 1997).

Novel Rearrangements and Bond Formations : It is involved in unusual chemical rearrangements and C-C bond formations, as seen in the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride (Ando et al., 2005).

Electrochemical Applications : This compound is used in studying the electrochemical properties of materials, such as the reversible intercalation of sodium into vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid (Su, Winnick, & Kohl, 2001).

Method Development for Preparation : Its derivatives, such as methanesulfonyl chloride-d3, are prepared using specific methods, contributing to advancements in chemical synthesis techniques (Hanai & Okuda, 1977).

Thermodynamic Studies : The heat of formation and other thermodynamic properties of methanesulfonyl chloride and its derivatives are studied to understand chemical stability and reactivity (Guthrie, Stein, & Huntington, 1998).

Spectroscopy and Kinetics : The ultraviolet absorption spectrum of methanesulphenyl chloride is determined for quantitative spectroscopic data, aiding in kinetic studies of chemical reactions (White, 1969).

Enzymatic Reaction Studies : It is used to study the interaction and inhibition mechanisms of enzymes like acetylcholinesterase, providing insights into biochemical processes (Greenspan & Wilson, 1970).

Lipid Synthesis : Its reactivity and specificity in forming aliphatic methanesulfonates are exploited in lipid synthesis, demonstrating its utility in organic chemistry (Spener, 1973).

Catalysis and Organic Synthesis : this compound is utilized in various catalytic processes and organic synthesis reactions, as shown in the Pd-catalyzed N-arylation of methanesulfonamide (Rosen et al., 2011).

作用機序

Target of Action

Methanesulfonyl chloride derivatives are generally known to react with a variety of organic compounds, suggesting a broad range of potential targets .

Mode of Action

It is known that methanesulfonyl chloride derivatives can undergo an e1cb elimination to generate a highly reactive sulfene, which can then react with other compounds . This suggests that (3,4-Difluorophenyl)methanesulfonyl chloride may interact with its targets through a similar mechanism.

特性

IUPAC Name |

(3,4-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFHDOKDFDXNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661332 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-73-6 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, [[5-(ethylphenylamino)-2-furanyl]methylene]- (9CI)](/img/no-structure.png)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)

![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)

![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)

![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)

![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)